Fluorescent Brightener 85

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescent Brightener 85 is synthesized through a multi-step process involving the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride, followed by reaction with aniline and ethanolamine. The reaction conditions typically involve:

Temperature: The reaction is carried out at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.

pH: The pH is maintained between 4 and 4.5 using sodium carbonate to ensure optimal reaction conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves:

- Dissolving 4,4’-diaminostilbene-2,2’-disulfonic acid in water and neutralizing with sodium carbonate.

- Adding cyanuric chloride under controlled temperature and pH conditions.

- Introducing aniline and ethanolamine sequentially while maintaining the reaction conditions.

- Filtering, washing, and drying the final product to obtain the brightener in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent Brightener 85 undergoes several types of chemical reactions, including:

Oxidation: Exposure to ultraviolet light can lead to the oxidation of the compound, resulting in the formation of degradation products.

Substitution: The compound can undergo substitution reactions, particularly at the triazine rings, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Ultraviolet light and oxygen are common reagents for oxidation reactions.

Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.

Major Products:

Oxidation Products: Hydroxylated and deethylated derivatives are common oxidation products.

Substitution Products: Modified triazine derivatives with different substituents.

Applications De Recherche Scientifique

Fluorescent Brightener 85 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.

Medicine: Utilized in diagnostic assays to detect fungal infections and other medical conditions.

Mécanisme D'action

Fluorescent Brightener 85 exerts its effects through a process known as fluorescence. The compound absorbs ultraviolet light (300-400 nm) and re-emits it as visible blue light (400-500 nm). This fluorescence mechanism involves the excitation of electrons to higher energy levels and their subsequent return to the ground state, emitting light in the process . The molecular targets include the chromophoric groups within the compound that facilitate this energy absorption and emission process .

Comparaison Avec Des Composés Similaires

Fluorescent Brightener 85 is unique among optical brighteners due to its specific chemical structure and properties. Similar compounds include:

Fluorescent Brightener 28: Another optical brightener with a different chemical structure but similar fluorescence properties.

Fluorescent Brightener 351: Known for its high stability and strong fluorescence, used in similar applications.

Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and emitting visible blue light, making it highly effective in enhancing the whiteness and brightness of materials. Its specific chemical structure allows for versatile applications across various industries .

Activité Biologique

Fluorescent Brightener 85 (FB 85), also known by its chemical name 1,4-bis(2-(4-(dimethylamino)phenyl)-1,3,5-hexatrienyl)-2-methyl-1H-pyrrole-3,5-dione , is a synthetic organic compound primarily used as a fluorescent dye. Its applications span various fields, notably in the detection of fungal infections and as a fluorescent reagent in clinical diagnostics. This article delves into the biological activity of FB 85, highlighting its efficacy in medical diagnostics, particularly in mycology.

FB 85 is characterized by its ability to absorb ultraviolet light and emit visible light, making it useful in various fluorescent applications. Its molecular structure allows it to bind effectively with biological tissues, enhancing the visibility of certain pathogens under fluorescence microscopy.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃N₃O₄ |

| Molecular Weight | 505.61 g/mol |

| Solubility | Soluble in organic solvents |

| Fluorescence | Strong emission under UV light |

Diagnostic Applications

FB 85 has shown significant potential as a diagnostic tool for detecting fungal infections. Recent studies have compared its effectiveness against traditional methods such as potassium hydroxide (KOH) microscopy.

Case Study: Onychomycosis Detection

A study involving 108 patients suspected of having onychomycosis demonstrated that FB 85 had a positive detection rate of 88.9% , compared to 55.6% for the KOH method. This study highlights FB 85's superior diagnostic accuracy and efficiency, suggesting it could be a valuable tool in clinical settings for fungal identification .

Case Study: Vulvovaginal Candidiasis (VVC)

In another study assessing the diagnostic value of FB 85 for VVC, researchers found that while the KOH method yielded a positive rate of 68.2% , FB 85 showed comparable results with a positive rate of 61.8% . Although there was no statistically significant difference between FB 85 and KOH, the study emphasized that FB 85 provides a quicker diagnosis and easier morphological recognition of fungi .

The mechanism by which FB 85 enhances fungal detection involves its ability to bind to chitin, a key component of fungal cell walls. This binding enhances fluorescence, allowing for clearer visualization under UV light. The compound's specificity for fungal structures aids in differentiating between various types of fungi, which is crucial for accurate diagnosis.

Safety and Toxicity

While FB 85 is effective in diagnostic applications, its safety profile is essential for clinical use. Current literature indicates that FB 85 exhibits low toxicity levels when used appropriately in diagnostic settings. However, further studies are necessary to fully understand its long-term effects on human tissues and potential interactions with other compounds.

Propriétés

IUPAC Name |

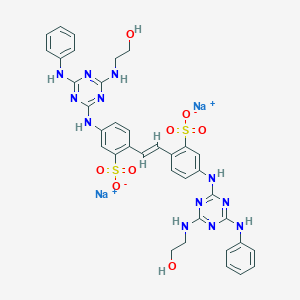

disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNALZNLAOESZ-YHPRVSEPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N12Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17958-73-5, 85204-51-9, 12224-06-5 | |

| Record name | C.I. 406225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085204519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 85 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q3056O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.